A Technical Guide to the Structure and Application of Beta-D-thioglucose Sodium Salt Hydrate
A Technical Guide to the Structure and Application of Beta-D-thioglucose Sodium Salt Hydrate
Executive Summary: Beta-D-thioglucose sodium salt hydrate is a pivotal glucose analog in which the anomeric hydroxyl group is replaced by a sulfur-containing functional group. This substitution imparts unique chemical reactivity, primarily through its nucleophilic thiolate anion, while preserving the core stereochemistry of D-glucose. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and methods for characterization. Furthermore, it explores the mechanistic basis for its applications in drug development and biochemical research, offering field-proven insights for scientists and researchers.
Core Molecular Structure and Identification
The utility of Beta-D-thioglucose sodium salt hydrate originates from its unique molecular architecture, which combines the familiar scaffold of glucose with the versatile reactivity of a thiol.
Nomenclature and Chemical Identifiers
Correctly identifying this compound is critical for sourcing and regulatory purposes. It is recognized by several names and registry numbers, with the "hydrate" form being distinct from the anhydrous salt.
| Property | Value | Source(s) |
| IUPAC Name | sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate | [1][2] |
| CAS Number | 255818-98-5 (Hydrate) | [1][3] |
| CAS Number | 10593-29-0 (Anhydrous Sodium Salt) | [4][5][6][7] |
| Molecular Formula | C₆H₁₃NaO₆S | [1][2] |
| Molecular Weight | 236.22 g/mol | [1][2] |
| Synonyms | 1-Thio-beta-D-glucose sodium salt hydrate, Thioglucose sodium salt | [2][7] |
Stereochemical Configuration
The compound retains the fundamental pyranose ring structure and stereochemistry of its parent molecule, D-glucose.
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D-Glucose Backbone: The spatial arrangement of the hydroxyl groups at carbons C2, C3, C4, and C5 is identical to that of D-glucose, which is crucial for its recognition by biological systems such as glucose transporters and enzymes.[7]
-
β-Anomeric Configuration: The key functional group is located at the anomeric carbon (C1). In the β-configuration, the sulfur atom is positioned "up" or equatorial in the standard chair conformation of the glucopyranose ring. This is confirmed by its SMILES notation: O[C@@H]1O[C@H]1[S-].[Na+][5].
The Anomeric Thiolate Group
The defining feature is the substitution of the C1 hydroxyl group with a thiol.[5] In the presence of the sodium counter-ion, this group exists predominantly as a negatively charged thiolate anion (-S⁻). This anion is a potent nucleophile, far more so than its hydroxyl counterpart. This enhanced nucleophilicity is the chemical basis for many of its applications, particularly in bioconjugation and synthetic chemistry.[1][5]
The Role of Hydration
The term "hydrate" signifies that water molecules are integrated into the compound's solid-state crystal lattice.[1][2] The molecular formula C₆H₁₃NaO₆S corresponds to a monohydrate. These water molecules can play a significant role in stabilizing the crystal structure through hydrogen bonding with the hydroxyl groups and the thiolate anion of the sugar, as well as coordinating with the sodium cation.[8] The presence of hydration water can affect solubility, stability, and handling characteristics.
Physicochemical and Stability Profiles
Understanding the compound's physical properties and stability is essential for its effective use in experimental settings.
Key Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid or powder | [4][7] |
| Solubility | Soluble in DMSO (10 mg/ml) and PBS pH 7.2 (10 mg/ml) | [5] |
| Storage Temperature | 2-8°C or -20°C, under an inert atmosphere | [6][7] |
Stability and Storage Considerations
From a practical standpoint, the compound's stability is governed by its sensitivity to moisture and oxidation.
-
Hydrolytic Instability: Prolonged exposure to moisture, especially under non-neutral pH, can lead to the hydrolysis of the thioglycosidic bond, resulting in the formation of 1-thio-β-D-glucose and sodium hydroxide.[1]
-
Alkaline Enhancement: Solubility is enhanced under alkaline conditions (pH 8–10), which ensures the thiol group remains in its deprotonated, thiolate state.[1]
-
Expert Recommendation: For maximal integrity, the compound should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or freezer temperatures.[4] Handling should be performed quickly to minimize exposure to ambient air and humidity.
Structural Elucidation and Characterization
The confirmation of Beta-D-thioglucose sodium salt hydrate's structure relies on a combination of modern analytical techniques. The causality behind selecting these methods is their ability to provide unambiguous information about connectivity, stereochemistry, and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the molecular structure in solution. Distinct shifts in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a fingerprint of the molecule, confirming the integrity of the glucose backbone and the presence of the anomeric sulfur.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to verify the elemental composition. This technique provides a highly accurate mass measurement, which can confirm the molecular formula (C₆H₁₃NaO₆S) by matching the observed mass to the calculated exact mass of the sodium adduct.[1]
Experimental Protocol: X-ray Crystallography for Definitive Structure
While solution-state methods like NMR are powerful, only single-crystal X-ray diffraction can definitively determine the three-dimensional structure in the solid state, including the precise location of the hydrate water molecule(s) and the coordination of the sodium ion.
Objective: To obtain the single-crystal X-ray structure of Beta-D-thioglucose sodium salt hydrate.
Methodology:
-
Crystal Growth (Self-Validating Step): The ability to grow single crystals is the first validation of sample purity.
-
Dissolve the compound in a minimal amount of a suitable solvent system (e.g., ethanol/water mixture) to achieve saturation.
-
Employ a slow evaporation or vapor diffusion technique. Place the solution in a small vial, which is then placed in a larger, sealed chamber containing a more volatile anti-solvent (e.g., diethyl ether).
-
Allow the anti-solvent to slowly diffuse into the solution over several days at a constant, cool temperature (e.g., 4°C).
-
Visually inspect for the formation of small, well-defined, non-opaque crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable single crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect diffraction data over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson analysis to solve the phase problem and obtain an initial electron density map.
-
Build the molecular model into the electron density map, identifying the thioglucose anion, sodium cation, and water molecule(s).
-
Refine the model against the experimental data, adjusting atomic positions and displacement parameters until the calculated and observed diffraction patterns match closely. The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.
-
Synthetic Pathways
The synthesis of this compound requires the stereoselective introduction of sulfur at the anomeric position.
Overview of Synthetic Strategy
Modern synthetic approaches often start from protected glucose derivatives or glycals to control the reaction's stereochemistry and regioselectivity. The general workflow involves activating the anomeric carbon, introducing the sulfur nucleophile, and finally deprotecting the hydroxyl groups.
Caption: Generalized synthetic workflow for Beta-D-thioglucose sodium salt hydrate.
Protocol Example: Synthesis from a Per-acetylated Glucose
This classic method leverages readily available starting materials.[1]
Objective: To synthesize Beta-D-thioglucose sodium salt hydrate from penta-O-acetyl-β-D-glucopyranose.
Methodology:
-
Thioglycoside Formation:
-
Dissolve penta-O-acetyl-β-D-glucopyranose in a suitable solvent like dichloromethane.
-
Add a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Introduce a thiol source, such as thiourea or hydrogen sulfide, to displace the anomeric acetate, forming the acetylated thioglucose intermediate.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the crude acetylated thioglucose intermediate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol. The reaction is typically run at room temperature and monitored by TLC until all acetyl groups are removed.
-
The methoxide acts as a base to remove the acetyl protecting groups from all hydroxyls.
-
-
Neutralization and Isolation:
-
Neutralize the reaction mixture with an acidic resin to remove sodium ions and excess base.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The resulting 1-thio-β-D-glucose can be converted to the sodium salt by careful addition of one equivalent of sodium hydroxide or sodium bicarbonate.
-
-
Hydrate Formation:
-
Crystallize the sodium salt from an aqueous solvent mixture (e.g., water/ethanol) to isolate the final product as the hydrate. Lyophilization can also be used to obtain a stable, powdered form.[1]
-
Applications in Research and Drug Development
The structural features of Beta-D-thioglucose sodium salt hydrate are directly responsible for its widespread use.
Thiol-Mediated Bioconjugation
The nucleophilic thiolate is highly effective for conjugation to various substrates, a cornerstone of modern drug delivery and diagnostics.[1] A prime example is its use in stabilizing and functionalizing gold nanoparticles (AuNPs).[5]
Caption: Workflow for creating glycosylated nanoparticles via thiol-mediated conjugation.
This strategy is used to improve the cellular uptake of nanoparticles, as the glucose coating can be recognized by cell surface receptors.[1]
Biochemical Probing and Drug Design
Because it mimics the structure of D-glucose, the compound is an invaluable tool for studying glucose-related biological processes.[7]
-
Enzyme Studies: It can act as a substrate or inhibitor for glucose-processing enzymes like β-glucosidase, aiding in the study of carbohydrate metabolism.[9]
-
Glucose Transport: It is used to investigate the mechanisms of glucose transporters (GLUTs), which are often overexpressed in cancer cells.
-
Diagnostic Imaging: The thiol group provides a convenient handle for chelating radioactive metals. For instance, ⁹⁹ᵐTc-labeled 1-thio-β-D-glucose has been developed as a tumor-seeking agent for diagnostic imaging, leveraging the high glucose uptake of many tumors.[5]
Conclusion
The structure of Beta-D-thioglucose sodium salt hydrate is a masterclass in functional chemical design. By replacing a single hydroxyl group with a thiolate anion, the molecule retains the biological recognition elements of glucose while gaining the potent nucleophilicity of a thiol. This unique combination underpins its critical role as a versatile tool for researchers in synthetic chemistry, biochemistry, and drug development, enabling advancements in areas from enzyme analysis to targeted drug delivery and medical imaging.
References
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Carl ROTH. (n.d.). b-D-Thioglucose sodium salt, 25 g, CAS No. 10593-29-0. Available at: [Link]
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MySkinRecipes. (n.d.). Beta-D-thioglucose sodium salt hydrate. Available at: [Link]
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PubChem. (n.d.). Beta-D-thioglucose sodium salt hydrate | C6H13NaO6S | CID 16213137. Available at: [Link]
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Wang, Y., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5988. Available at: [Link]
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Kammler, T., et al. (2023). Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate. Zeitschrift für Naturforschung B, 78(3-4), 163-171. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR. Available at: [Link]
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